molecular formula H3NaO9P3 B031181 Sodium trimetaphosphate CAS No. 7785-84-4

Sodium trimetaphosphate

Cat. No.: B031181
CAS No.: 7785-84-4
M. Wt: 262.93 g/mol
InChI Key: DTDZJFRNMABDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium trimetaphosphate is a chemical compound with the formula Na₃P₃O₉. It is one of the metaphosphates of sodium and is the sodium salt of trimetaphosphoric acid. This compound is typically found as a colorless or white crystalline solid and is known for its specialized applications in various industries, including food and construction .

Synthetic Routes and Reaction Conditions:

  • Heating Sodium Dihydrogen Phosphate: this compound is produced industrially by heating sodium dihydrogen phosphate to 550°C. This method, developed in 1955, involves the following reaction:

    3NaH2PO4Na3P3O9+3H2O3 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_3\text{P}_3\text{O}_9 + 3 \text{H}_2\text{O} 3NaH2​PO4​→Na3​P3​O9​+3H2​O

    The trimetaphosphate dissolves in water and is precipitated by the addition of sodium chloride, affording the hexahydrate .

  • Thermal Reaction of Orthophosphoric Acid and Sodium Chloride: Another method involves a thermal reaction of orthophosphoric acid and sodium chloride at 600°C:

    3NaH3PO4+3NaClNa3P3O9+3H2O+3HCl3 \text{NaH}_3\text{PO}_4 + 3 \text{NaCl} \rightarrow \text{Na}_3\text{P}_3\text{O}_9 + 3 \text{H}_2\text{O} + 3 \text{HCl} 3NaH3​PO4​+3NaCl→Na3​P3​O9​+3H2​O+3HCl

    This method also produces high-quality this compound .

Types of Reactions:

Common Reagents and Conditions:

    Water: Used in hydrolysis reactions.

    Amines: Used in ring-opening reactions.

Major Products:

    Sodium Triphosphate: Formed from hydrolysis.

    Acyclic Compounds: Formed from ring-opening reactions.

Mechanism of Action

Target of Action

Sodium trimetaphosphate (STMP) is a metaphosphate of sodium . It is primarily used in the food and construction industries . In the field of biomedical applications, STMP has been used as a crosslinking additive in the development of conductive hydrogels .

Mode of Action

STMP interacts with its targets through a process of crosslinking. For instance, in the development of conductive hydrogels, STMP is incorporated along with other additives such as glycerol. The addition of STMP allows sufficient physical crosslinking with the polymer, resulting in improved hydrogel conductivity, wettability, and rheological properties .

Biochemical Pathways

The primary biochemical pathway involving STMP is its role in the synthesis of ATP components. It has been suggested that STMP could have played a significant role in the early Earth’s biomolecule synthesis and phosphorylation . Various trimetaphosphate-mediated reaction pathways have been discussed, emphasizing the role of trimetaphosphate in prebiotic chemistry .

Pharmacokinetics

It is known that stmp is a colorless solid that is soluble in water but insoluble in alcohol . This solubility could potentially affect its bioavailability, but more research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of STMP’s action are primarily seen in its role as a crosslinking agent. For example, in the development of conductive hydrogels, the addition of STMP results in improved hydrogel conductivity, wettability, and rheological properties .

Action Environment

The action, efficacy, and stability of STMP can be influenced by various environmental factors. For instance, the synthesis of STMP from sodium chloride and orthophosphoric acid was found to be strongly influenced by the reaction temperature and the volume-mean diameter of sodium chloride . Additionally, the use of STMP in the development of conductive hydrogels showed that the concentration of STMP influenced the physical crosslinking with the polymer .

Comparison with Similar Compounds

    Sodium Triphosphate (Na₅P₃O₁₀): Similar in structure but differs in the number of phosphate units.

    Sodium Tetraphosphate (Na₆P₄O₁₃): Contains four phosphate units and has different applications.

Uniqueness:

Properties

Key on ui mechanism of action

Condensed phosphates (CP) used as food additives depressed the growth of 7 strains of Streptococcus mutans (serotype a-g) as assessed by disk diffusion methods. Minimal inhibitory concn (MIC) of condensed phosphates on Streptococcus mutans appeared to be related to their chelating capacity. The antibacterial action of condensed phosphates seemed largely bacteriostatic. Condensed phosphates depressed lactate production from glucose and sucrose by the cells of strain Kl-R. Condensed phosphates depressed insoluble glucan production from sucrose by the cells of Kl-R. The inhibition of sugar metabolism may be due to the interference of sugar transport into Streptococcus mutans induced by the chelation effects of condensed phosphates. Hamsters were inoculated orally with strain Kl-R and reared on the high-sucrose diet No 2000 supplemented with 2% (wt/wt) condensed phosphates for 60 days. Dietary supplements of condensed phosphates were associated with reduced caries activity and plaque formation.

CAS No.

7785-84-4

Molecular Formula

H3NaO9P3

Molecular Weight

262.93 g/mol

IUPAC Name

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide

InChI

InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6)

InChI Key

DTDZJFRNMABDAF-UHFFFAOYSA-N

SMILES

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]

Isomeric SMILES

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]

Canonical SMILES

OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na]

Key on ui other cas no.

7785-84-4

physical_description

Dry Powder;  NKRA;  Liquid;  Other Solid
Hexahydrate: Efflorescent solid;  [Merck Index] White odorless powder;  [MSDSonline]

Related CAS

13566-25-1 (Parent)

shelf_life

LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/

Synonyms

calcium trimetaphosphate
magnesium trimetaphosphate
sodium trimetaphosphate
trimetaphosphoric acid
trimetaphosphoric acid, 99Tc-labeled cpd
trimetaphosphoric acid, calcium (2:3) salt, hexahydrate
trimetaphosphoric acid, magnesium (2:3) salt
trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate
trimetaphosphoric acid, ruthenium (+3) salt
trimetaphosphoric acid, tripotassium salt
trimetaphosphoric acid, trisodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example 4 illustrates that the addition of potassium hydroxide to sodium tripolyphosphate (wherein the level of the tripolyphosphate anion concentration was about equal to that which results by hydrolyzing 13.3% sodium trimetaphosphate with KOH) did not solubilize the sodium tripolyphosphate and a very heavy precipitate was observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tripolyphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium trimetaphosphate
Yield
13.3%
Name
KOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trimetaphosphate
Reactant of Route 2
Sodium trimetaphosphate
Reactant of Route 3
Sodium trimetaphosphate
Reactant of Route 4
Sodium trimetaphosphate
Customer
Q & A

ANone: Sodium trimetaphosphate (STMP) primarily interacts through chelation, forming stable complexes with metal cations. This property underpins many of its applications.

  • In starch modification: STMP cross-links starch molecules by forming phosphate ester bonds with hydroxyl groups. [] This increases viscosity, improves freeze-thaw stability, and enhances shear and acid tolerance. [, ]
  • In biomaterial applications: STMP crosslinks polymers like chitosan [] and gums [], influencing microparticle size, swelling capacity, and degradation rate, ultimately impacting drug release profiles. [, ]
  • In enamel protection: STMP interacts with calcium ions, potentially forming calcium phosphate complexes on the enamel surface, hindering demineralization and promoting remineralization. [, , ]

ANone: this compound is a cyclic triphosphate.

  • Spectroscopic data:
    • FTIR: The presence of P-O, P=O, and P-O-C bonds are evident in FTIR spectra. []
    • 17O NMR: Distinguishes between bridging and non-bridging oxygen atoms in the cyclic structure. []
    • 31P NMR: Confirms the presence of two inequivalent phosphorus sites, consistent with the crystal structure. []

ANone: STMP exhibits good material compatibility with various polymers and is stable under a range of conditions, making it suitable for diverse applications.

  • Compatibility: STMP demonstrates compatibility with starches, [, , , ] cellulose, [] chitosan, [] gums, [] and polyvinylidene fluoride. []
  • Stability:
    • Thermal stability: STMP is stable at high temperatures, enabling its use in processes like starch modification at 130°C. []
    • Hydrolytic stability: While generally stable, STMP can undergo hydrolysis in highly acidic or alkaline conditions. [, ]
    • Grinding stability: Grinding STMP, especially at low pressure, can lead to its transformation to amorphous forms and the generation of higher chain phosphates. []

ANone: While not a traditional catalyst, STMP demonstrates interesting behavior in prebiotic chemistry.

  • Peptide synthesis: STMP facilitates the formation of oligopeptides from glycine in alkaline conditions, potentially playing a role in prebiotic peptide synthesis. [] The addition of imidazole enhances this effect. []

ANone: Currently, the provided research articles do not delve extensively into the use of computational chemistry and modeling for this compound.

ANone: Limited information on the SAR of STMP is available within the provided research papers. Further investigation is required to understand how modifications to its cyclic structure influence its activity and selectivity.

  • Stability: Controlling pH is crucial for maintaining STMP stability as extreme pH can induce hydrolysis. []
  • Solubility: STMP exhibits good water solubility. []
  • Bioavailability: While bioavailability data is not explicitly discussed, encapsulating STMP within microparticles, like those based on chitosan [] or xylan, [] can provide controlled release and potentially enhance its bioavailability.

ANone: The provided research primarily focuses on STMP's material properties and applications. Further research is needed to elucidate its PK/PD profile, including ADME characteristics and in vivo activity.

ANone: Several studies highlight the in vitro efficacy of STMP:

  • Enamel protection: In vitro studies demonstrate that STMP, especially in nano-sized formulations, enhances the protective effect of fluoride against enamel demineralization. [, , ]
  • Antimicrobial activity: STMP combined with silver nanoparticles shows antimicrobial efficacy against Streptococcus mutans and Candida albicans biofilms in vitro. []
  • Biofilm modulation: TMPn, particularly with fluoride, can influence biofilm composition, increasing P and F levels and affecting ECM components. []

ANone: The provided research focuses primarily on material properties and in vitro applications of STMP, with no mention of resistance mechanisms. Further research is required to address this aspect.

A: While STMP is generally recognized as safe for use in food and cosmetics, [] high doses have been associated with adverse effects in animal studies:

  • High-dose effects in rats: Rats fed a diet containing 10% STMP showed transient tubular necrosis. [] Other studies reported growth inhibition, kidney abnormalities, bone decalcification, and liver changes with chronic high-dose exposure. []
  • Skin and eye irritation: High concentrations of STMP can be irritating to the skin and eyes. []

ANone: STMP research bridges disciplines like:

  • Material science: Exploiting its cross-linking properties to modify starch, [, , , ] develop biomaterials, [, ] and create novel gel polymer electrolytes. []
  • Dentistry: Investigating its role in enamel protection and remineralization. [, , ]
  • Microbiology: Studying its impact on biofilms and potential as an antimicrobial agent. [, , ]
  • Prebiotic chemistry: Exploring its involvement in peptide synthesis under early Earth conditions. []

ANone: Several alternatives to STMP exist, each with its own profile:

  • Glutaraldehyde (GA): Commonly used as a crosslinking agent, but STMP-crosslinked scaffolds show higher degradation rates and superior cell viability compared to GA. []
  • Sodium tripolyphosphate (STPP): Another crosslinking agent, but its effectiveness in starch phosphorylation is influenced by pH differently than STMP. []
  • Other crosslinking agents: Epichlorohydrin is an alternative for starch modification, but STMP-crosslinked starch hydrogels exhibit higher swelling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.